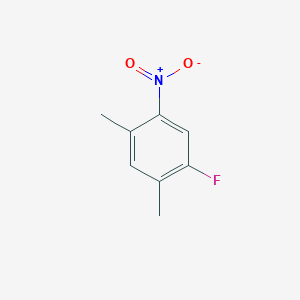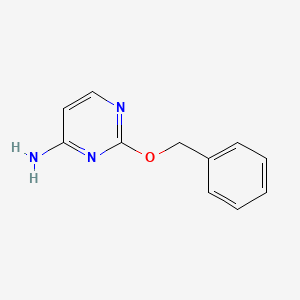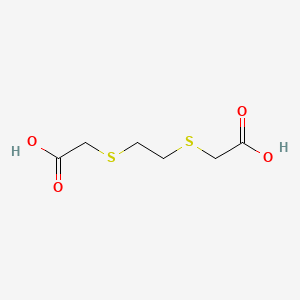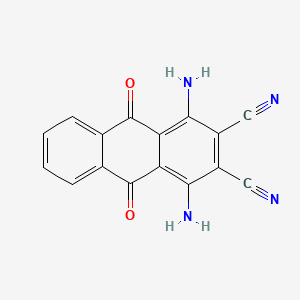
7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One, often referred to as DETC, is a synthetic organic compound with a wide range of scientific applications. It is a derivative of 2H-chromene, a type of chromane, and is used in a variety of research areas, including synthesis, drug discovery, and biochemistry. DETC has been studied extensively in recent years due to its unique properties, which are useful in a variety of research settings.
Aplicaciones Científicas De Investigación
Highly Sensitive Probes
7-(Diethylamino)-3-(thiophen-2-ylcarbonyl)-2H-chromen-2-one has been used to develop highly sensitive probes for various applications. For instance, it has been used to create a probe for the detection of Cr3+ ions, showing significant fluorescence quenching in dimethyl sulfoxide medium, useful for detecting Cr3+ in living cells (Mani et al., 2018). Another application involves the synthesis of coumarin derivatives with strong fluorescent properties, suitable for use in solid states (Shimasaki et al., 2021).
Detection in Micellar Media
A derivative of this compound was synthesized for use as a turn-on fluorescent probe in micellar media. This is particularly effective for sensing SO2 derivatives, demonstrating high selectivity and sensitivity with potential for practical applications in fields like wine analysis and bioimaging (Gómez et al., 2018).
Visualization in Environmental and Biological Systems
A ratiometric fluorescent probe based on this compound has been developed for the detection of thiophenol, a compound with wide applications in agriculture and industry. This probe can detect thiophenol in water samples and even image thiophenol in living cells, highlighting its potential for environmental and biological system applications (Shen et al., 2020).
Monitoring Sulfite Levels
Another fluorescent probe constructed using this compound allows for the selective detection of sulfite, with applications ranging from monitoring sulfite levels in real samples to visualizing these levels in living cells (Sun et al., 2017).
Fluorescent Sensing in Biological Samples
This compound has also been incorporated into coumarin-pyrene based fluorescent probes for selective detection of metal ions like Cu2+. These probes have shown potential for fluorescent sensing in biological samples (Wani et al., 2016).
Forensic and OLED Applications
Novel solvatochromism and aggregation-induced emission properties of a derivative of this compound have been explored for applications in forensic science and organic light-emitting diodes (OLEDs) (Kumar et al., 2021).
Tracing Intracellular pH Changes
A pH-sensitive probe based on this compound was designed for tracing intracellular pH changes. It demonstrated good cell membrane permeability and high pH sensitivity, making it suitable for biological applications (Liu et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the field of organic electronics and dye-sensitized solar cells .
Mode of Action
The compound interacts with its targets through a π-bridge, which is a common feature in organic sensitizers . This interaction enhances the light-harvesting capabilities of the compound, contributing to improved photovoltaic performance .
Biochemical Pathways
It’s known that the compound plays a role in the light-harvesting process, which is crucial in photosynthesis and solar energy conversion .
Pharmacokinetics
The compound’s photovoltaic performance suggests it has good light absorption properties .
Result of Action
The compound’s action results in improved light-harvesting capabilities and photovoltaic performance . Specifically, it shows efficient photoelectricity conversion efficiency, with a maximum value of 4.78% under simulated AM 1.5 G irradiation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, solvent characteristics play a major role in determining the morphology of the organic material . Additionally, the compound’s photovoltaic performance can be affected by the intensity and wavelength of light .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate to form 3-(diethylamino)-2-hydroxy-1-phenylpropan-1-one. This intermediate is then reacted with thiophene-2-carboxylic acid chloride to form the final product.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "diethylamine", "thiophene-2-carboxylic acid chloride", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone (1.0 g, 7.2 mmol) and ethyl acetoacetate (1.2 g, 8.6 mmol) in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol). Heat the mixture under reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add diethylamine (1.0 g, 10.0 mmol). Stir the mixture for 1 hour.", "Step 3: Acidify the reaction mixture with hydrochloric acid (1 M) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water (20 mL) and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain 3-(diethylamino)-2-hydroxy-1-phenylpropan-1-one as a yellow oil (1.5 g, 85%).", "Step 5: Dissolve 3-(diethylamino)-2-hydroxy-1-phenylpropan-1-one (1.0 g, 4.3 mmol) and thiophene-2-carboxylic acid chloride (1.2 g, 5.2 mmol) in dry dichloromethane (20 mL) and add triethylamine (1.5 g, 14.8 mmol). Stir the mixture at room temperature for 2 hours.", "Step 6: Wash the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 7: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol (9:1) as the eluent to obtain 7-(diethylamino)-3-(thiophen-2-ylcarbonyl)-2H-chromen-2-one as a yellow solid (0.8 g, 55%)." ] } | |
| 77820-11-2 | |
Fórmula molecular |
C18H17NO3S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
7-(diethylamino)-3-(thiophene-2-carbonyl)chromen-2-one |
InChI |
InChI=1S/C18H17NO3S/c1-3-19(4-2)13-8-7-12-10-14(18(21)22-15(12)11-13)17(20)16-6-5-9-23-16/h5-11H,3-4H2,1-2H3 |
Clave InChI |
HSYRYXPRQYPBBQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3 |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)




![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)



![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)



![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)
